

Biophysical Characterization of the Si5-N14 Interaction: A Technical Guide

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Compound of Interest		
Compound Name:	Si5-N14	
Cat. No.:	B15578724	Get Quote

Disclaimer: The molecule designated "Si5-N14" does not correspond to a known entity in publicly available scientific literature. Therefore, this document serves as an illustrative technical guide for the biophysical characterization of a hypothetical protein-ligand interaction, where "Si5" is the protein and "N14" is its binding partner. The data presented are representative examples and the experimental protocols are standardized methodologies commonly employed in the field.

This guide is intended for researchers, scientists, and drug development professionals interested in the detailed biophysical analysis of protein-ligand interactions.

Introduction

The quantitative analysis of protein-ligand interactions is fundamental to drug discovery and basic research. Understanding the affinity, kinetics, thermodynamics, and structural basis of these interactions provides crucial insights into biological function and informs the design of novel therapeutics. This document outlines a comprehensive biophysical approach to characterize the interaction between the hypothetical protein Si5 and the ligand N14.

Quantitative Data Summary

The following tables summarize the key biophysical parameters of the **Si5-N14** interaction, determined by various experimental techniques.

Table 1: Binding Affinity and Kinetics of the Si5-N14 Interaction



Technique	KD (M)	kon (M-1s-1)	koff (s-1)
Surface Plasmon Resonance (SPR)	1.2 x 10-8	3.4 x 105	4.1 x 10-3
Isothermal Titration Calorimetry (ITC)	1.5 x 10-8	N/A	N/A
Bio-Layer Interferometry (BLI)	1.1 x 10-8	3.6 x 105	3.9 x 10-3

Table 2: Thermodynamic Signature of the Si5-N14 Interaction

Technique	ΔH (kcal/mol)	-T∆S (kcal/mol)	ΔG (kcal/mol)	Stoichiometry (N)
Isothermal Titration Calorimetry (ITC)	-12.5	3.8	-8.7	1.05

Table 3: Structural Parameters of Si5

Technique	Resolution (Å)	PDB ID
X-ray Crystallography (Si5 alone)	1.8	N/A
X-ray Crystallography (Si5-N14 complex)	2.1	N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the binding kinetics and affinity of the **Si5-N14** interaction.



- Immobilization: Recombinant Si5 protein was immobilized on a CM5 sensor chip via amine coupling. The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Si5, at a concentration of 50 μg/mL in 10 mM sodium acetate buffer (pH 4.5), was injected over the activated surface. The remaining active sites were blocked with 1 M ethanolamine-HCl (pH 8.5).
- Binding Analysis: A serial dilution of N14 (0.1 nM to 1 μM) in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) was injected over the sensor surface. Each concentration was injected for 180 seconds, followed by a 300-second dissociation phase.
- Data Analysis: The resulting sensorgrams were double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection. The data were fit to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

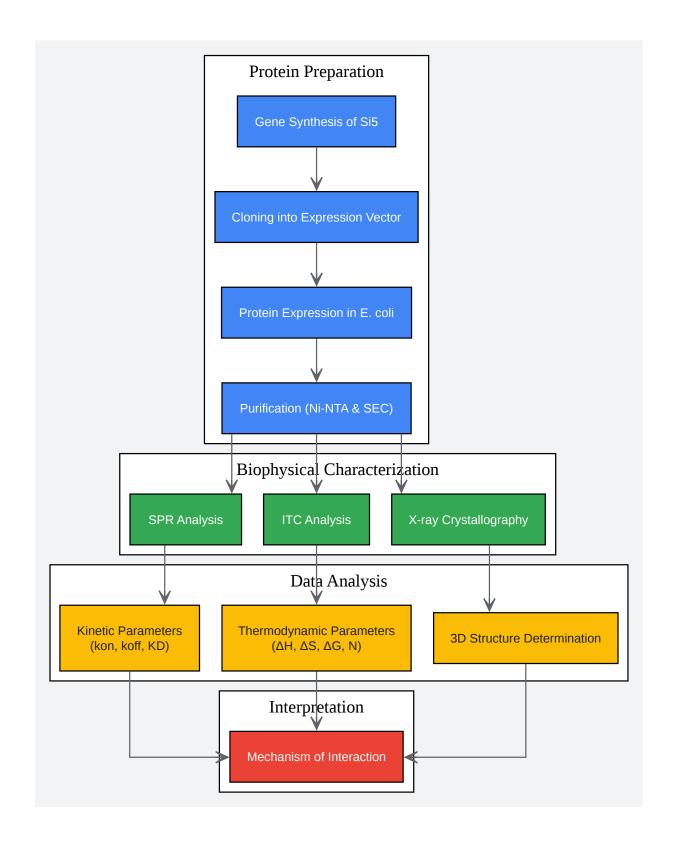
ITC was used to determine the thermodynamic parameters of the **Si5-N14** interaction.

- Sample Preparation: Purified Si5 protein was dialyzed against ITC buffer (20 mM Tris-HCl, 150 mM NaCl, pH 7.5). The N14 ligand was dissolved in the final dialysis buffer. The concentration of Si5 in the sample cell was 20 μ M, and the concentration of N14 in the syringe was 250 μ M.
- Titration: The experiment was performed at 25°C. An initial injection of 0.4 μL of N14 was followed by 19 injections of 2 μL each, with a 150-second spacing between injections.
- Data Analysis: The raw titration data were integrated to obtain the heat change per injection.
 The resulting binding isotherm was fit to a one-site binding model to determine the
 equilibrium dissociation constant (KD), the enthalpy change (ΔH), and the stoichiometry (N).
 The Gibbs free energy (ΔG) and entropy change (ΔS) were calculated using the equation:
 ΔG = -RTIn(KA) = ΔH TΔS, where KA = 1/KD.

Visualizations



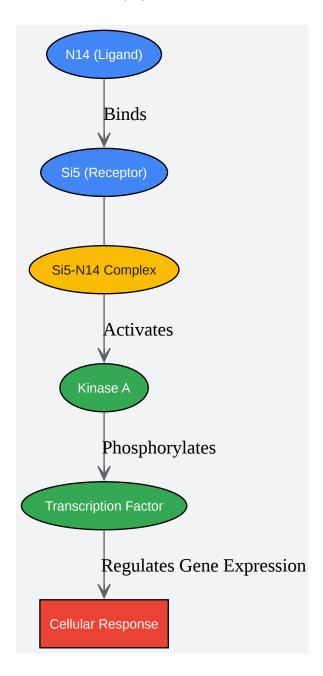
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving Si5.





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Caption: Experimental workflow for the biophysical characterization of the Si5-N14 interaction.



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Caption: Hypothetical signaling pathway initiated by the Si5-N14 binding event.

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